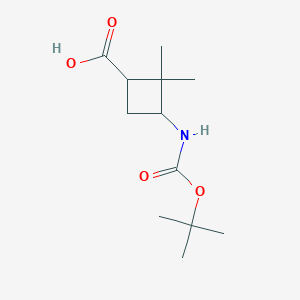
trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis and Solid-State Organisation Research on the solid-state organization of derivatives of cyclic β-amino acids, including trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid, reveals their unique vibrational circular dichroism signatures. These findings are significant for understanding the molecular structure and hydrogen bonding patterns, providing insights into their potential applications in designing novel peptide structures (Declerck et al., 2019).
Synthesis and Stereochemistry Another study highlights the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the versatility of these compounds in synthetic chemistry. This research demonstrates the use of photochemical reactions and base-mediated transformations to obtain different stereoisomers, which could be applied to the synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid derivatives (André et al., 2013).
Helical β-Peptides and Folding Patterns The formation of 12-helix structures by oligomers of trans-2-aminocyclobutane carboxylic acid, closely related to the compound , suggests its potential in the design of novel peptides with specific secondary structures. This research provides a foundation for understanding how such derivatives can influence peptide folding and stability, which is crucial for developing therapeutic agents and biomaterials (Fernandes et al., 2010).
Potential for Drug Discovery and Molecular Design The cyclobutane core present in trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid and its analogs is of interest in drug discovery due to its conformational rigidity and the ability to mimic natural peptides. Studies involving cyclobutane-derived diamines indicate their utility as sterically constrained building blocks for developing novel therapeutics (Radchenko et al., 2010).
Safety and Hazards
“trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are typically used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets .
Mode of Action
The compound’s mode of action is likely related to its role as a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . It prevents unwanted side reactions by blocking the reactive amine group. The Boc group can be removed under acidic conditions, revealing the free amine group for subsequent reactions .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the initial stages of peptide synthesis. After the peptide bond formation, the Boc group is removed, allowing the newly formed peptide to participate in further reactions . This process is a key part of the biochemical pathway of peptide synthesis.
Pharmacokinetics
The Boc group could potentially affect the compound’s bioavailability by altering its solubility or its interactions with transport proteins .
Result of Action
The primary result of the compound’s action is the formation of peptides via peptide synthesis . By serving as a building block in this process, the compound contributes to the production of peptides with a wide range of biological activities.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, the compound’s stability and reactivity may be influenced by the solvent used, the temperature, and the presence of other reactive species .
Propiedades
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
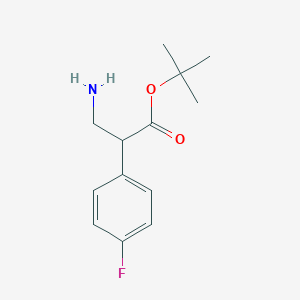
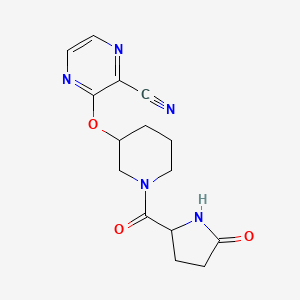
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)
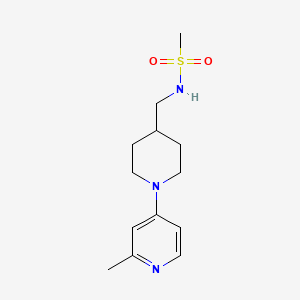
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2760914.png)
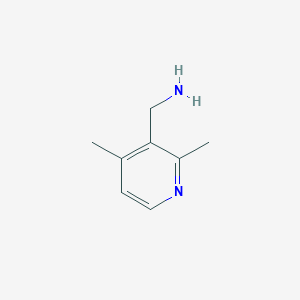
![N-[(1-Methylcyclopropyl)methyl]-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2760917.png)